

Tracking exosome uptake using Sulforhodamine 101 DHPE labeling

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Compound of Interest

Compound Name: Sulforhodamine 101 DHPE

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Application Note & Protocols

High-Fidelity Tracking of Exosome-Mediated Delivery Using Sulforhodamine 101 DHPE Labeling Abstract

Exosomes are key mediators of intercellular communication, carrying molecular cargo that can modulate the function of recipient cells. Understanding the dynamics of exosome uptake is fundamental to research in basic biology, diagnostics, and therapeutic delivery. This guide provides a comprehensive framework for labeling exosomes with **Sulforhodamine 101 DHPE**, a fluorescent lipophilic probe, to enable robust and reliable tracking of their cellular internalization. We delve into the mechanistic principles of the dye, present validated, step-by-step protocols for labeling, purification, and characterization, and detail a downstream application for quantifying exosome uptake by recipient cells. Critical controls and troubleshooting advice are integrated to ensure scientific rigor and prevent common artifacts associated with fluorescent labeling.

Introduction: The Need for Precise Exosome Tracking

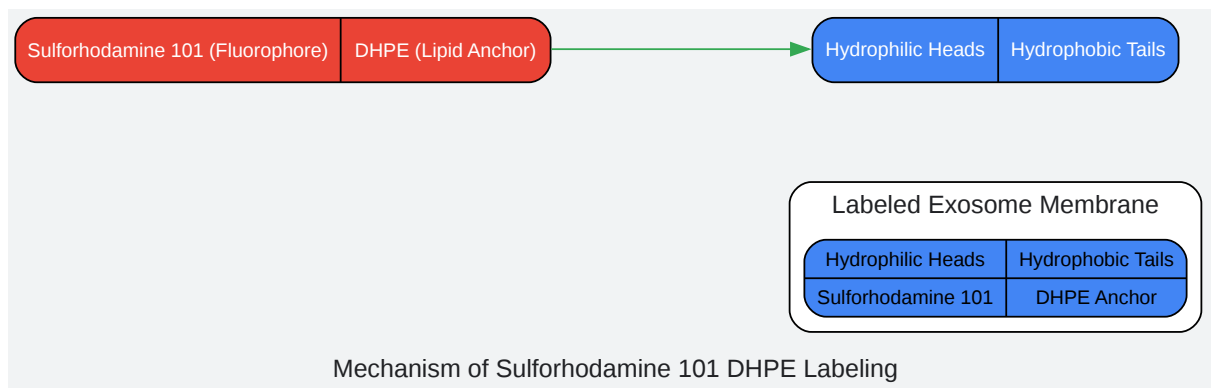
Exosomes are nanosized (30-150 nm) extracellular vesicles (EVs) of endocytic origin, released by virtually all cell types.[1] They act as natural carriers for proteins, lipids, and nucleic acids, transferring these bioactive molecules between cells to influence physiological and pathological processes.[2] The potential of exosomes as diagnostic biomarkers and therapeutic delivery vehicles has generated immense interest. A critical aspect of this research is visualizing and quantifying their journey from a donor cell to a recipient cell, a process that requires precise and stable labeling of the vesicles themselves.

While various methods exist, including genetic reporters and covalent surface modification, direct labeling with fluorescent dyes remains a widely accessible and effective strategy.[3] Lipophilic dyes, which intercalate into the exosome's lipid bilayer, are particularly common.[1] However, this approach is fraught with potential artifacts, primarily from unbound dye forming aggregates or micelles that can be nonspecifically internalized by cells, leading to false-positive signals.[3][4]

This application note focuses on **Sulforhodamine 101 DHPE** (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt), a superior probe for high-fidelity exosome tracking. This molecule consists of two key parts:

- A DHPE lipid anchor: This phosphoethanolamine moiety has two 16-carbon acyl chains that stably integrate into the exosome's phospholipid bilayer, mimicking a natural membrane lipid. [5][6]
- A Sulforhodamine 101 fluorophore: A bright, photostable red fluorescent dye with excitation/emission maxima around 586/605 nm.[5][7]

The stable, lipid-mimicking insertion of DHPE minimizes dye leaching and reduces the risk of altering the exosome's native surface properties, which are crucial for receptor-mediated uptake pathways. This guide provides the technical foundation and validated protocols to leverage these advantages effectively.

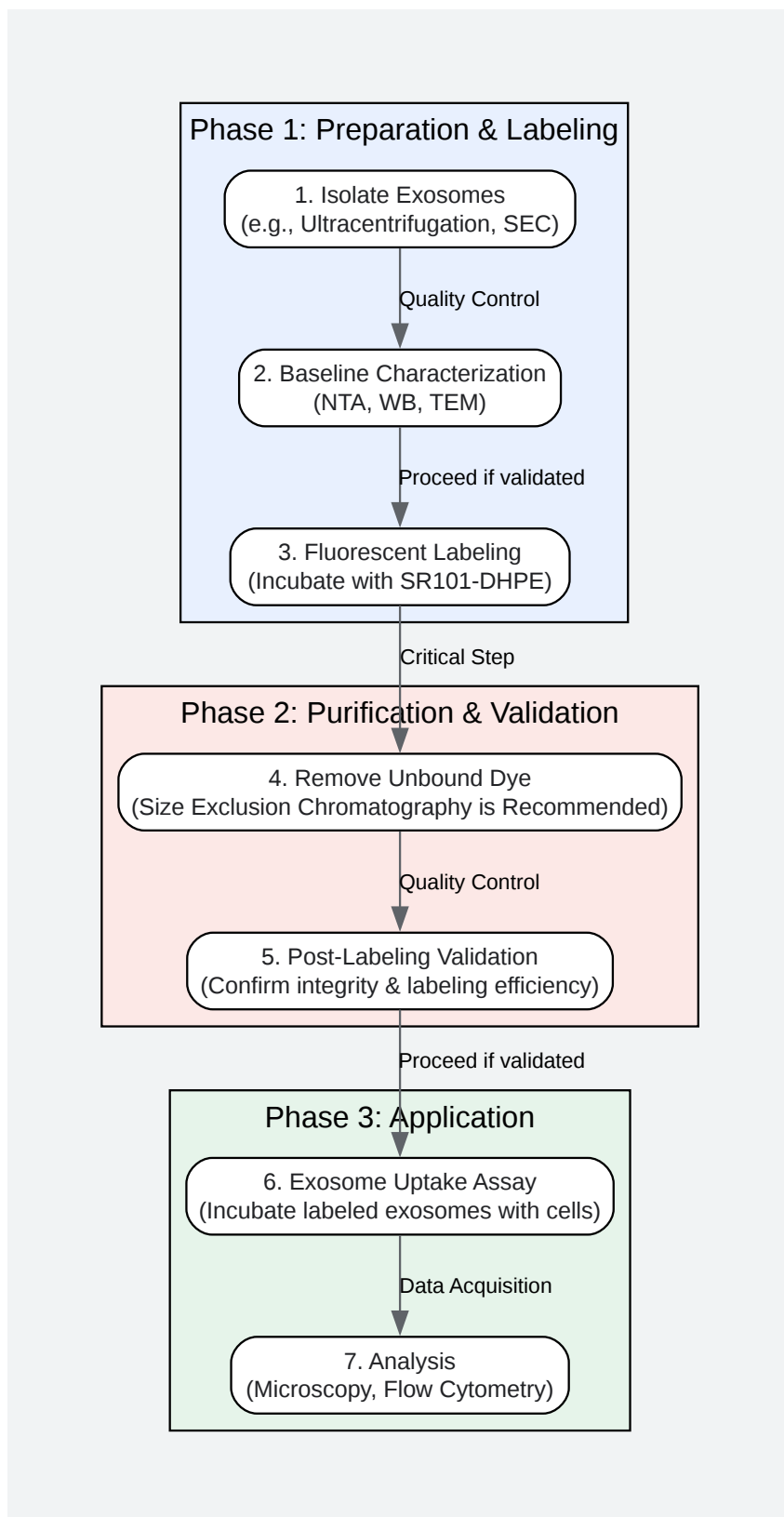


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Caption: **Sulforhodamine 101 DHPE** inserts into the exosome lipid bilayer via its hydrophobic DHPE anchor.

Experimental Design: A Workflow for Rigorous Analysis

A successful exosome tracking experiment hinges on a logical workflow that incorporates characterization and validation at every critical stage. The process ensures that the starting material is of high quality, the labeling is efficient, artifacts are removed, and the final biological assay is interpretable.



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Caption: Overall workflow for exosome labeling, validation, and uptake analysis.

Detailed Methodologies & Protocols

This section provides detailed, step-by-step protocols. It is crucial to first characterize the initial, unlabeled exosome population to establish a baseline for quality control.

Protocol 1: Baseline Characterization of Isolated Exosomes

Before labeling, it is imperative to confirm the identity and quality of your isolated exosomes according to the MISEV (Minimal Information for Studies of Extracellular Vesicles) guidelines.

- Nanoparticle Tracking Analysis (NTA):
 - Purpose: To determine the size distribution and concentration of particles in the isolate.[8]
 - Procedure: Dilute the exosome suspension in particle-free PBS to achieve a concentration within the instrument's optimal range (typically 10⁷-10⁹ particles/mL).[9]
 - Expected Result: A particle population with a peak diameter between 30-150 nm.
- Western Blot:
 - Purpose: To confirm the presence of exosome-enriched proteins and the absence of contaminating cellular proteins.
 - Procedure: Lyse exosomes and perform SDS-PAGE followed by immunoblotting.
 - Expected Result: Positive detection for at least one transmembrane protein (e.g., CD9, CD63, CD81) and one cytosolic protein (e.g., TSG101, Alix).[2][8]
- Transmission Electron Microscopy (TEM):
 - Purpose: To visualize the morphology of the vesicles.[2][10]
 - Procedure: Fix the exosome sample, adsorb onto a TEM grid, and negatively stain (e.g., with uranyl acetate).

- Expected Result: Observation of intact, cup-shaped vesicular structures characteristic of isolated exosomes.

Protocol 2: Labeling Exosomes with Sulforhodamine

101 DHPE

This protocol assumes a starting quantity of approximately 100 µg of exosomes (as measured by a protein assay like BCA) or ~1x10¹¹ particles. Adjust volumes accordingly.

Materials:

- Purified exosomes in PBS
- **Sulforhodamine 101 DHPE (SR101-DHPE)**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Particle-free PBS (filtered through a 0.02 µm filter)
- Incubator or heat block at 37°C
- Low-protein-binding microcentrifuge tubes

Reagent Preparation:

- SR101-DHPE Stock (1 mM): Carefully dissolve the lyophilized powder in anhydrous DMSO to a final concentration of 1 mM. Mix thoroughly. Store in small aliquots at -20°C, protected from light and moisture.

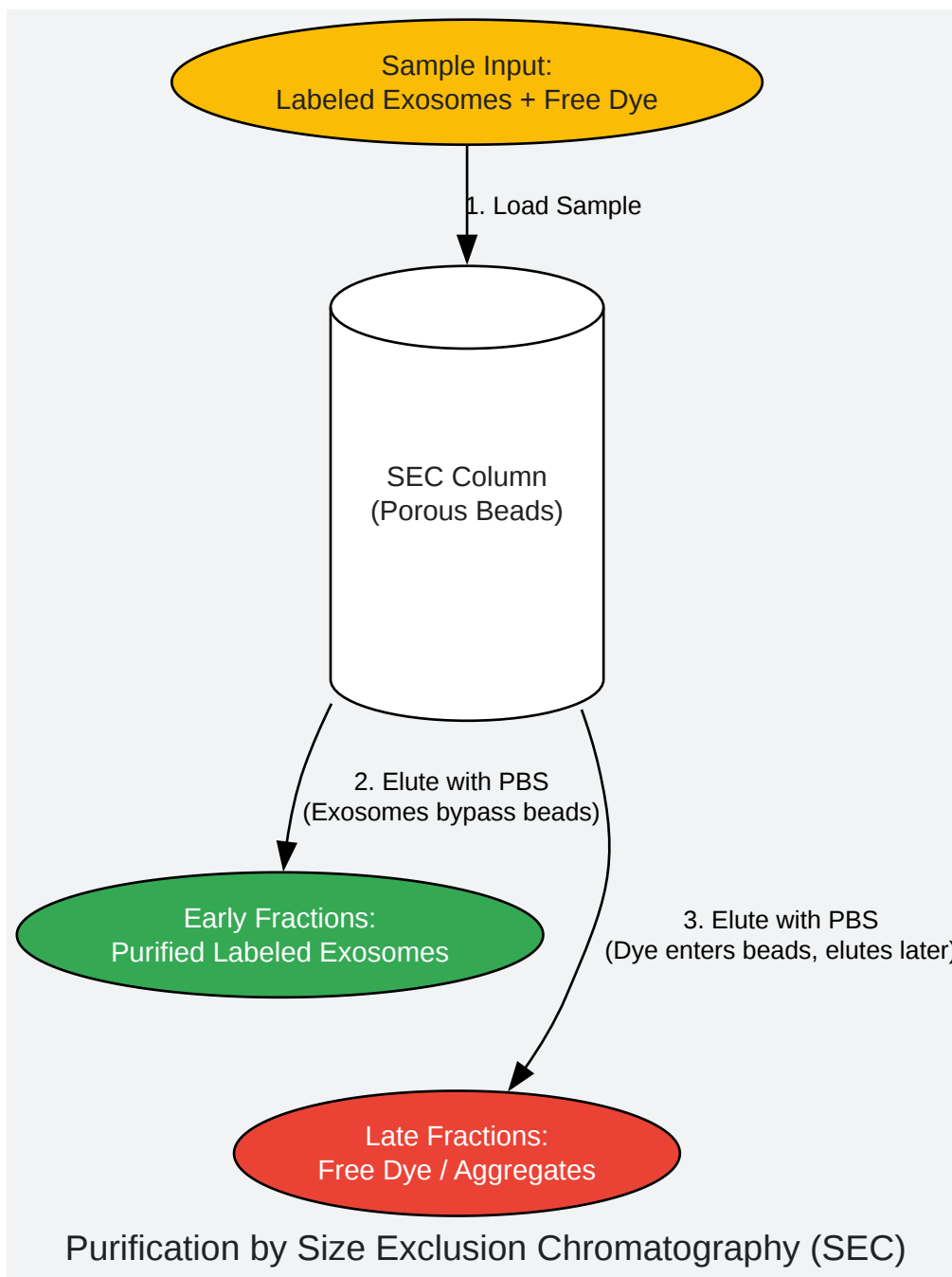
Labeling Procedure:

- Place 100 µg of exosomes (in a volume of up to 100 µL of PBS) into a low-protein-binding microcentrifuge tube.
- Warm the exosome sample and the SR101-DHPE stock solution to room temperature.
- Add 1 µL of 1 mM SR101-DHPE stock solution to the 100 µL exosome sample for a final dye concentration of approximately 10 µM.

- Scientific Rationale: This concentration provides a balance between high labeling efficiency and minimizing unincorporated dye. Higher concentrations can increase the risk of dye aggregation.[1]
- Mix gently by flicking the tube. Avoid vigorous vortexing, which can damage the exosomes.
- Incubate the mixture for 20-30 minutes at 37°C, protected from light.
 - Scientific Rationale: Incubation at 37°C increases membrane fluidity, facilitating the efficient insertion of the DHPE lipid anchor into the exosome bilayer.

Protocol 3: Purification of Labeled Exosomes from Unbound Dye

This is the most critical step for preventing experimental artifacts. Size Exclusion Chromatography (SEC) is the recommended method as it effectively separates particles based on size.[4][11]



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Caption: SEC separates larger labeled exosomes from smaller free dye molecules.

Materials:

- Commercially available exosome SEC columns (e.g., qEV columns) or a self-packed column.

- Particle-free PBS
- Fraction collection tubes

SEC Procedure:

- Equilibrate the SEC column according to the manufacturer's instructions, typically by washing with an excess of particle-free PBS.
- Carefully load the entire volume of the labeling reaction (~101 μ L) onto the top of the column bed.
- Allow the sample to fully enter the column bed.
- Begin elution by adding particle-free PBS to the top of the column.
- Collect fractions of a defined volume (e.g., 200 μ L per fraction) as the buffer flows through.
 - Scientific Rationale: Labeled exosomes are larger than the pores of the SEC matrix and will travel in the void volume, eluting first. Smaller free dye molecules and dye-protein aggregates will enter the pores, taking a longer path, and thus elute in later fractions.
- Identify the exosome-containing fractions. This is typically done by measuring the protein content (e.g., Nanodrop A280) or particle concentration (NTA) of each fraction. The fractions corresponding to the first particle/protein peak contain your purified, labeled exosomes.
- Pool the relevant exosome-containing fractions.

Protocol 4: Post-Labeling Validation

- Confirm Exosome Integrity: Re-run NTA on the purified, labeled exosome pool. The particle size distribution should be unchanged from the baseline characterization, confirming that the labeling and purification process did not induce aggregation.
- Assess Labeling Efficiency (Optional): Use fluorescence NTA (fNTA) to determine the percentage of particles that are fluorescent, providing a direct measure of labeling efficiency. [\[12\]](#) Alternatively, measure the fluorescence of the pooled fractions using a spectrofluorometer.

Parameter	Pre-Labeling (Baseline)	Post-Labeling (Expected)	Purpose
NTA (Size)	Peak at 30-150 nm	Unchanged	Check for aggregation
NTA (Concentration)	Measure baseline	Should decrease due to sample loss during purification	Quantify recovery
TEM	Cup-shaped vesicles	Unchanged morphology	Check for structural damage
fNTA	N/A	>80% fluorescent particles	Confirm successful labeling

Application Protocol: In Vitro Exosome Uptake Assay

This protocol describes how to use the validated, labeled exosomes to monitor their uptake by recipient cells using fluorescence microscopy and flow cytometry.

Materials:

- Recipient cells cultured in a suitable format (e.g., 24-well plate, 8-well chamber slide)
- Purified, SR101-DHPE-labeled exosomes
- Complete cell culture medium
- PBS and 4% Paraformaldehyde (PFA) for fixing
- Nuclear stain (e.g., DAPI)
- (Optional) Endosomal/lysosomal marker (e.g., LysoTracker Green, anti-LAMP1 antibody)

Uptake Procedure:

- Seed recipient cells and allow them to adhere and grow to ~70% confluency.

- Establish Critical Controls: Prepare wells for each condition:
 - Condition A (Experimental): Cells + Labeled Exosomes (e.g., 1-10 μg or 108-109 particles per well).
 - Condition B (Control 1): Cells only (to measure baseline cell autofluorescence).
 - Condition C (Control 2 - CRITICAL): Cells + "Mock" Control. To create this, process a solution of 10 μM SR101-DHPE in PBS (without exosomes) through the exact same SEC purification protocol. Add the equivalent volume from the "exosome" fractions to the cells. This control is essential to prove that any observed signal is from labeled exosomes, not from residual dye aggregates.
- Remove the culture medium from the cells and replace it with the medium containing the respective experimental or control solutions.
- Incubate the cells for a desired time course (e.g., 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.
- After incubation, wash the cells thoroughly 2-3 times with cold PBS to remove any non-adherent exosomes.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash again with PBS and add a nuclear counterstain like DAPI.
- The cells are now ready for analysis.

Analysis Methods:

- Fluorescence Microscopy:
 - Procedure: Image the cells using a confocal microscope with appropriate laser lines for DAPI (e.g., 405 nm) and Sulforhodamine 101 (e.g., 561 nm).
 - Interpretation: Observe red punctate signals within the cytoplasm of cells in the experimental condition. Co-localization with endosomal markers can provide insight into the uptake pathway. The critical "Mock" control should show minimal to no red signal.

- Flow Cytometry:
 - Procedure: After incubation and washing (step 5), detach the cells using a non-enzymatic solution (e.g., cell stripper or gentle scraping). Resuspend in FACS buffer and analyze on a flow cytometer.
 - Interpretation: Quantify the percentage of red-fluorescent (SR101-positive) cells and the mean fluorescence intensity (MFI) of the positive population. This provides a robust quantitative measure of overall exosome uptake.

Troubleshooting

Observation	Potential Cause(s)	Recommended Solution(s)
High background in "Mock" control	Inefficient removal of unbound dye.	Use a fresh SEC column with a higher resolving power. Ensure the dye stock was fully dissolved and not aggregated.
Low or no signal in experimental cells	Low labeling efficiency; insufficient exosome concentration; short incubation time.	Validate labeling efficiency with fNTA. Increase the concentration of labeled exosomes or extend the incubation period.
Labeled exosomes aggregate in NTA	Over-labeling; harsh handling (vortexing); poor quality exosome prep.	Reduce the dye concentration during labeling. Always mix gently. Ensure the initial exosome prep is monodisperse.
Fluorescence only at the cell periphery	Exosomes are bound but not internalized.	The incubation time may be too short. Alternatively, perform incubation at 4°C as a control; uptake is an active process and should be inhibited at low temperatures.

Conclusion

Sulforhodamine 101 DHPE is a powerful tool for tracking exosome uptake, offering stable membrane labeling with its unique lipid anchor design. However, its successful application is entirely dependent on a scientifically rigorous workflow. By implementing baseline characterization, ensuring the complete removal of unbound dye via methods like size exclusion chromatography, and incorporating the critical "mock labeling" control, researchers can generate high-fidelity data that accurately reflects the biological process of exosome internalization. This approach eliminates common artifacts and builds a foundation of trust in the experimental outcomes, paving the way for deeper insights into the roles of exosomes in health and disease.

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